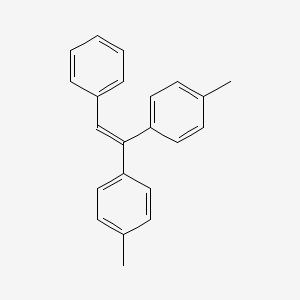
1,1'-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene) is an organic compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a phenylethene core with two 4-methylbenzene groups attached to it. Its molecular structure contributes to its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene) typically involves the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The reaction mixture is cooled to 0°C and then heated to reflux for several hours. After the reaction is complete, the mixture is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,1’-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 1,1’-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The phenylethene core and attached benzene rings contribute to its ability to undergo electrophilic aromatic substitution reactions, forming stable intermediates and products .
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar structure with an ethanediyl linker instead of phenylethene.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains a butadiyne linker, offering different reactivity and properties.
1,2-Bis[4-(bromomethyl)phenyl]-1,2-diphenylethene: Similar core structure with bromomethyl groups attached .
Uniqueness
1,1’-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene) is unique due to its phenylethene core, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring precise reactivity and stability.
特性
CAS番号 |
61080-12-4 |
|---|---|
分子式 |
C22H20 |
分子量 |
284.4 g/mol |
IUPAC名 |
1-methyl-4-[1-(4-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-8-12-20(13-9-17)22(16-19-6-4-3-5-7-19)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChIキー |
UOJNHDXZHMZVBM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


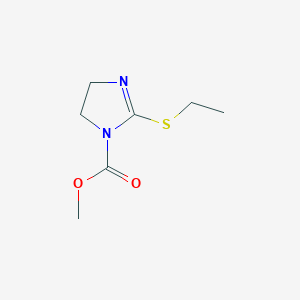
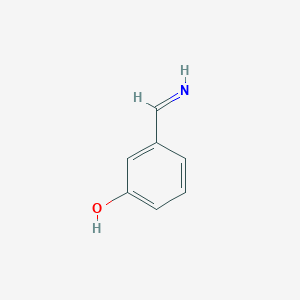

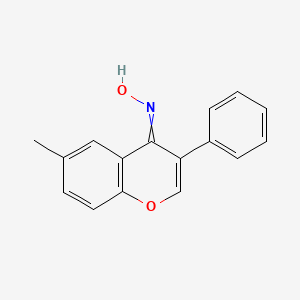

![3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide](/img/structure/B14608774.png)
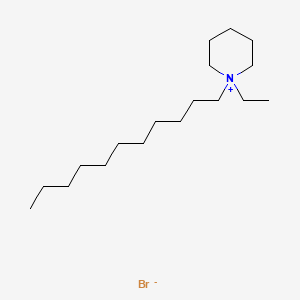
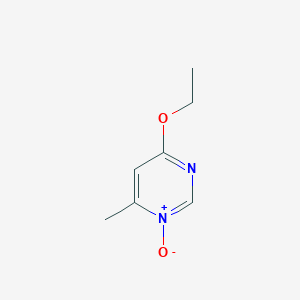
![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)



![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14608850.png)
